molecular formula C11H10Cl2FNO2 B14033656 (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone

(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone

Cat. No.: B14033656
M. Wt: 278.10 g/mol
InChI Key: SNWCHVPVCALLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone is a chemical compound characterized by the presence of dichloro, fluorophenyl, and morpholino groups attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone typically involves the reaction of 2,3-dichloro-6-fluorobenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as chlorine and fluorine.

    Oxidation and Reduction Reactions: The methanone group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the methanone group.

Scientific Research Applications

(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • (2,3-Dichloro-6-fluorophenyl)(piperidino)methanone
  • (2,3-Dichloro-6-fluorophenyl)(pyrrolidino)methanone
  • (2,3-Dichloro-6-fluorophenyl)(azepano)methanone

Comparison: Compared to its analogs, (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. The morpholino group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C11H10Cl2FNO2

Molecular Weight

278.10 g/mol

IUPAC Name

(2,3-dichloro-6-fluorophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H10Cl2FNO2/c12-7-1-2-8(14)9(10(7)13)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2

InChI Key

SNWCHVPVCALLST-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.